molecular formula C12H16N2O B8295068 7-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

7-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No. B8295068
M. Wt: 204.27 g/mol
InChI Key: ACGRKCDTRDHBJR-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

Added 13 mL of ethanol, 10% Palladium on activated carbon (62 mg), and hydrazine monohydrate (171 ul) to 5,5-Dimethyl-7-nitro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (206 mg, 0.8793 mmol). Heated reaction to 60° C. overnight. Filtered reaction through Celite, and purified by normal phase silica gel chromatography eluting with 90/10/1 CH2Cl2/MeOH/NH4OH to obtain an off-white solid to yield 7-Amino-5,5-dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. mp 168° C.; LCMS: m/z=205.12 (M+H+), 1H NMR (400 MHz, CDCl3) δ 8.35 (br s, 1H), 6.78 (d, 1H, J=8.3 Hz), 6.72 (s, 1H), 6.54 (d, 1H, J=8.3 Hz), 3.76 (br s, 2H), 2.32 (m, 2H), 2.06 (m, 2H), 1.35 (s, 6H).
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][C:5]1([CH3:20])[CH2:11][CH2:10][C:9](=[O:12])[NH:8][C:7]2[CH:13]=[CH:14][C:15]([N+:17]([O-])=O)=[CH:16][C:6]1=2>[Pd].C(O)C>[NH2:17][C:15]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=[O:12])[CH2:10][CH2:11][C:5]([CH3:20])([CH3:4])[C:6]=2[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
171 μL
Type
reactant
Smiles
O.NN
Name
Quantity
206 mg
Type
reactant
Smiles
CC1(C2=C(NC(CC1)=O)C=CC(=C2)[N+](=O)[O-])C
Name
Quantity
62 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
reaction to 60° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
reaction through Celite
CUSTOM
Type
CUSTOM
Details
purified by normal phase silica gel chromatography
WASH
Type
WASH
Details
eluting with 90/10/1 CH2Cl2/MeOH/NH4OH
CUSTOM
Type
CUSTOM
Details
to obtain an off-white solid

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(NC(CCC2(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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